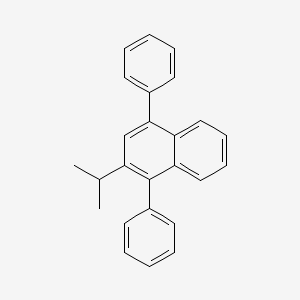
1,4-Diphenyl-2-(propan-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with two phenyl groups and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-2-(propan-2-yl)naphthalene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
1,4-Diphenyl-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1,4-Diphenyl-2-(propan-2-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Diphenyl-2-(methyl)naphthalene
- 1,4-Diphenyl-2-(ethyl)naphthalene
- 1,4-Diphenyl-2-(butyl)naphthalene
Uniqueness
1,4-Diphenyl-2-(propan-2-yl)naphthalene is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its analogs
Propriétés
Numéro CAS |
919341-64-3 |
|---|---|
Formule moléculaire |
C25H22 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,4-diphenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C25H22/c1-18(2)23-17-24(19-11-5-3-6-12-19)21-15-9-10-16-22(21)25(23)20-13-7-4-8-14-20/h3-18H,1-2H3 |
Clé InChI |
GMZJYQFZTWYLBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


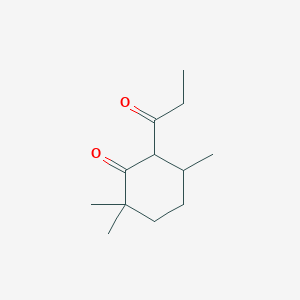
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)
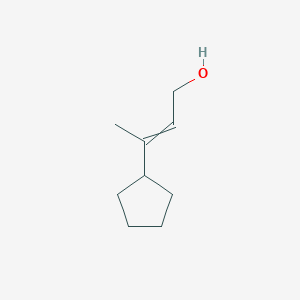
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
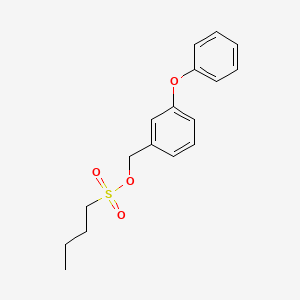
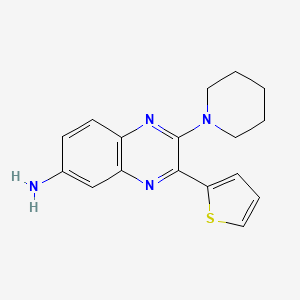
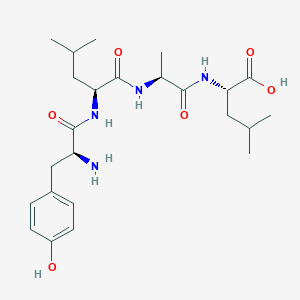
![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
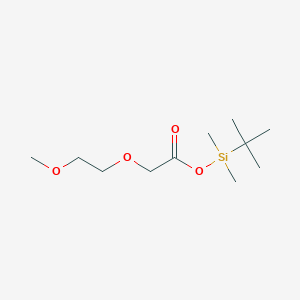
![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
